5-(Methylsulfonamidomethyl)thiophene-2-sulfonyl chloride
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Overview
Description
5-(Methylsulfonamidomethyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C6H8ClNO4S3 It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonamidomethyl)thiophene-2-sulfonyl chloride typically involves the sulfonation of thiophene derivatives. One common method is the reaction of 5-(methylsulfonamidomethyl)thiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize by-products. The purification of the final product is also crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonamidomethyl)thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve mild temperatures and the presence of a base to neutralize the by-products.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thiophene Derivatives: Various derivatives can be formed through oxidation or reduction reactions.
Scientific Research Applications
5-(Methylsulfonamidomethyl)thiophene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonamidomethyl)thiophene-2-sulfonyl chloride depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the sulfonyl chloride group, which can react with nucleophiles. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with molecular targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylthiophene-2-sulfonyl chloride
- 2-Thiophenesulfonyl chloride
- 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride
Uniqueness
5-(Methylsulfonamidomethyl)thiophene-2-sulfonyl chloride is unique due to the presence of both sulfonyl chloride and methylsulfonamide groups, which provide distinct reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H8ClNO4S3 |
---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
5-(methanesulfonamidomethyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C6H8ClNO4S3/c1-14(9,10)8-4-5-2-3-6(13-5)15(7,11)12/h2-3,8H,4H2,1H3 |
InChI Key |
IGLRCWUTKKKOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)S(=O)(=O)Cl |
Origin of Product |
United States |
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